molecular formula C15H19N3O3 B2681787 2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1396792-93-0

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2681787
CAS No.: 1396792-93-0
M. Wt: 289.335
InChI Key: DUVBHWUZIYJAAF-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with 2-methoxyethyl isocyanate to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The oxadiazole ring is known to interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4-dimethylphenyl)-N-[5-(2-ethoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
  • **2-(2,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-4-5-12(11(2)8-10)9-13(19)16-15-18-17-14(21-15)6-7-20-3/h4-5,8H,6-7,9H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVBHWUZIYJAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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